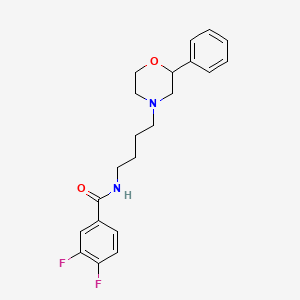

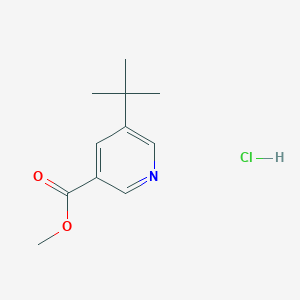

![molecular formula C9H9N3O3S2 B2536774 Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate CAS No. 838888-59-8](/img/structure/B2536774.png)

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate

Vue d'ensemble

Description

“Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of thiadiazole derivatives is typically achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process can be as high as 82% .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point can be determined to be between 194–196°C . Its molecular weight is 147.222 Da .Applications De Recherche Scientifique

Reactions and Synthetic Applications

The compound has been involved in reactions that study the behavior of furan-2-carboxylate derivatives under different conditions. For instance, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reacted with bases to form products that indicate the opening of the thiadiazole ring under certain conditions, leading to derivatives that could have further chemical applications (Remizov, Pevzner, & Petrov, 2019).

Another study highlighted the synthesis of heterocycles from arylation products of unsaturated compounds, which involved the use of furan-2-carboxylic acid or its methyl ester. This process led to the formation of compounds with potential for further chemical synthesis and exploration (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

The intramolecular cyclization of a related compound, ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, was studied to understand the formation of new cyclic structures, which shows the potential of using thiadiazole-furan derivatives in synthesizing complex molecules (Remizov, Pevzner, & Petrov, 2019).

Biological Activities

- Research into derivatives of thiadiazole-furan compounds has shown potential nematicidal and antimicrobial activities. A study on a series of compounds related to the thiadiazole-furan structure demonstrated significant bioactivity against nematodes and various bacterial strains, highlighting the potential for pharmaceutical applications (Reddy, Rao, Yakub, & Nagaraj, 2010).

Mécanisme D'action

The mechanism of action of thiadiazole derivatives is generally related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells . In addition, some thiadiazole derivatives have shown urease inhibitory activities .

Orientations Futures

The future directions for the research on “Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate” and similar compounds could include further investigation of their potential as antitumor agents , as well as their potential for other therapeutic applications such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

Propriétés

IUPAC Name |

methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-14-7(13)6-3-2-5(15-6)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHHPIXXEHGBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331406 | |

| Record name | methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

838888-59-8 | |

| Record name | methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

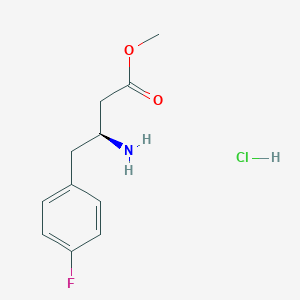

![(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine](/img/structure/B2536692.png)

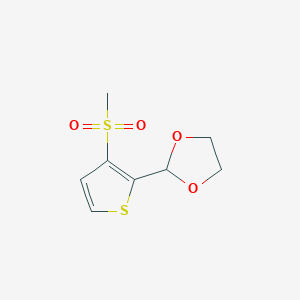

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)

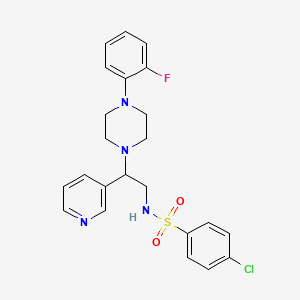

![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)

![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)

![N-(3,4-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2536702.png)

![5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine](/img/structure/B2536707.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2536708.png)

![5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2536709.png)

![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)